Tropicamide, (R)-

Description

BenchChem offers high-quality Tropicamide, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tropicamide, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

92934-63-9 |

|---|---|

Molecular Formula |

C17H20N2O2 |

Molecular Weight |

284.35 g/mol |

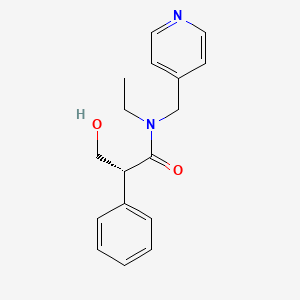

IUPAC Name |

(2R)-N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide |

InChI |

InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3/t16-/m0/s1 |

InChI Key |

BGDKAVGWHJFAGW-INIZCTEOSA-N |

Isomeric SMILES |

CCN(CC1=CC=NC=C1)C(=O)[C@@H](CO)C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 |

Origin of Product |

United States |

Historical Context of Antimuscarinic Agent Research

The investigation into antimuscarinic agents is rooted in the study of naturally occurring alkaloids, most notably atropine (B194438) from the Atropa belladonna plant. For centuries, extracts from this plant were used for various purposes, including cosmetic eye dilation. It was not until the 19th and early 20th centuries that the pharmacological actions of these substances began to be systematically understood. The pioneering work on acetylcholine (B1216132) as a neurotransmitter laid the groundwork for comprehending how these agents function. researchgate.net

Scientists discovered that certain compounds could block the effects of acetylcholine at specific sites, leading to the classification of cholinergic receptors into "muscarinic" and "nicotinic" subtypes. Antimuscarinic agents are those that competitively inhibit the binding of acetylcholine to muscarinic receptors, which are prevalent in the parasympathetic nervous system, affecting organs like the heart, lungs, gut, and eyes. nih.govreviewofmm.com This blockade results in the inhibition of parasympathetic nerve stimulation. researchgate.net

Early research was driven by the desire to create synthetic compounds that could replicate the therapeutic effects of natural alkaloids like atropine but with improved specificity and a shorter duration of action. nih.gov This led to the synthesis of a wide array of drugs for various applications, including treatments for gastrointestinal disorders, overactive bladder, and Parkinson's disease. nih.govresearchgate.net Tropicamide (B1683271) emerged from this era of research as a potent, short-acting antimuscarinic agent particularly effective for ophthalmic use. nih.govarvojournals.org

Synthetic Methodologies for R Tropicamide and Its Enantiomers

Design Principles for Novel Tropicamide (B1683271) Derivatives

The development of novel tropicamide derivatives is primarily driven by the desire to enhance therapeutic properties, such as receptor selectivity, potency, and duration of action. researchgate.net The core design principle involves modifying the chemical structure of tropicamide to explore and understand its structure-activity relationships (SAR). nih.gov Tropicamide functions as a muscarinic antagonist; therefore, a key goal is to design analogs with improved affinity and selectivity for specific muscarinic receptor subtypes, such as the M4 receptor, which was an initial target of interest. capes.gov.brresearchgate.net

Modern drug design for tropicamide analogs frequently employs computational, or in silico, methods. researchgate.netresearchgate.net Techniques like molecular docking are used to simulate the interaction between a designed ligand and its target receptor. researchgate.net These models help predict the binding affinity and orientation of the novel derivative within the receptor's binding pocket, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. researchgate.netresearchgate.net For instance, in silico evaluations of new tropicamide derivatives against the chrm4 protein (M4 muscarinic receptor) have been used to identify analogs with minimal binding energy, suggesting they would be potent ligands. researchgate.netresearchgate.net

Another design strategy is retrometabolic drug design, which aims to create "soft drugs." researchgate.net This approach builds a specific, predictable metabolic pathway into the drug's structure. The goal is to produce a molecule that performs its therapeutic function and is then quickly metabolized into inactive, non-toxic byproducts, potentially improving the drug's therapeutic index by separating its desired effects from its side effects. researchgate.net

Table 2: Design Principles for Tropicamide Derivatives

| Principle | Objective | Methodology | Example |

|---|---|---|---|

| Receptor Selectivity | To increase the affinity for a specific muscarinic receptor subtype (e.g., M4). capes.gov.brresearchgate.net | Modify functional groups on the tropicamide scaffold. | Synthesizing analogs with substitutions on the pyridine (B92270) ring or amine group. researchgate.net |

| Potency Enhancement | To increase the biological effect at a lower concentration. | Utilize computational models to optimize ligand-receptor binding. researchgate.netresearchgate.net | In silico docking studies to predict binding energies of new derivatives. researchgate.netresearchgate.net |

| Modified Duration of Action | To shorten or control the duration of the drug's effect. researchgate.net | Introduce metabolically labile groups into the structure. | Applying retrometabolic design principles to create "soft drugs". researchgate.net |

| SAR Exploration | To systematically understand how structural changes affect biological activity. nih.gov | Synthesize a series of related analogs with systematic structural variations. researchgate.net | Creating a library of derivatives by reacting tropoyl chloride with various amines. researchgate.net |

Synthetic Routes to Explore Structure-Activity Relationships of Tropicamide Analogs

To investigate the structure-activity relationships (SAR) of tropicamide, researchers synthesize a series of analogs where specific parts of the molecule are systematically altered. researchgate.net The synthetic routes are designed to be flexible, allowing for the creation of a library of related compounds for biological testing.

A common strategy involves preparing a key intermediate, such as O-acetyltropyl chloride, which can then be reacted with a variety of different amines to produce a range of tropicamide derivatives. chemicalbook.comresearchgate.net In one such study, new analogs were created by first synthesizing various substituted 4-picolyl methyl amines. These amines were then reacted with the O-acetyltropyl chloride intermediate. A subsequent purification step yielded the final N-substituted tropicamide derivatives. researchgate.netresearchgate.net

These synthetic efforts allow for the exploration of how modifications to different parts of the tropicamide scaffold impact its interaction with muscarinic receptors. For example, by changing the substituents on the amine nitrogen, researchers can probe the importance of this region for receptor binding and activity. The resulting analogs are then subjected to biological evaluation, including receptor binding assays and functional tests, to correlate specific structural features with pharmacological activity. capes.gov.brnih.gov In silico evaluations of such analogs have identified derivatives with potentially higher potency based on calculated binding energies. researchgate.netresearchgate.net

Table 3: Example of a Synthetic Route for Tropicamide Analogs

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Reaction of Tropic acid with acetyl chloride. researchgate.net | Protection of the hydroxyl group to prevent side reactions. |

| 2 | Conversion of the protected acid to O-acetyltropyl chloride (acid chloride). researchgate.net | Creation of a reactive intermediate for amidation. |

| 3 | Synthesis of various substituted amines. researchgate.net | To generate diverse side chains for the final analogs. |

| 4 | Condensation reaction between the acid chloride (Step 2) and a synthesized amine (Step 3). researchgate.net | Formation of the amide bond to create the core structure of the analog. |

| 5 | Purification and deprotection (if necessary). | Isolation of the final, pure tropicamide analog for biological testing. |

Chiral Resolution Methodologies

Chiral resolution refers to the process of separating a racemic mixture into its individual enantiomers. This is a crucial step in the production of enantiopure drugs. Various techniques have been developed for this purpose, each relying on the differential interaction of enantiomers with a chiral environment.

Crystallization-Based Chiral Separation of Tropicamide Enantiomers

Crystallization-based separation is a widely utilized industrial method for chiral resolution, leveraging the formation of diastereomers with different physical properties, such as solubility. crystallizationsystems.comresearchgate.net This technique, first pioneered by Louis Pasteur, involves reacting a racemate with a pure chiral resolving agent to form a pair of diastereomeric salts. researchgate.net Due to their different three-dimensional structures, these diastereomers exhibit distinct solubilities in a given solvent, allowing one to be selectively crystallized and separated. libretexts.org

In the case of tropicamide, a method for resolving the racemate involves the use of a chiral resolving agent in a chiral solvent. google.com A specific patented process describes the reaction of racemic tropicamide with an optically active resolving agent, such as lactic acid, within a chiral solvent like phenylethyl alcohol or phenylpropanol. google.com This reaction creates two diastereomeric chiral salts with differing solubilities. google.com The difference in solubility facilitates the separation of the salts via crystallization. Following separation, the optically active tropicamide isomers are obtained through an alkalization treatment. google.com The patent notes that common resolving agents like tartaric acid were found to be unsuccessful for tropicamide resolution, highlighting the specificity required in selecting the appropriate agent. google.com

Key Principles of Diastereomeric Salt Crystallization for Tropicamide:

Formation of Diastereomers: Racemic tropicamide is reacted with a single enantiomer of a chiral acid (e.g., (S)-(+)-lactic acid).

Differential Solubility: The resulting salts, (R)-tropicamide-(S)-lactic acid and (S)-tropicamide-(S)-lactic acid, have different solubilities in a selected solvent.

Selective Crystallization: The less soluble diastereomeric salt precipitates from the solution upon cooling or concentration.

Isolation and Liberation: The crystallized salt is isolated, and the pure tropicamide enantiomer is recovered by treatment with a base to remove the resolving agent.

Chromatographic Enantioseparation of (R)-Tropicamide (e.g., Chiral High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analytical and preparative separation of enantiomers. Chiral recognition in HPLC can be achieved either by using a chiral stationary phase (CSP) or by introducing a chiral mobile phase additive (CMPA).

Chiral stationary phases are column packings that contain a single enantiomer of a chiral compound, which acts as a selector. Enantiomeric separation occurs due to the formation of transient, diastereomeric complexes between the analyte enantiomers and the CSP, which have different energies and stabilities. Polysaccharide-based CSPs are among the most widely used due to their broad applicability. chromatographyonline.com

For tropicamide and related tropic acid derivatives, a Pirkle-type CSP has proven effective. tandfonline.comtandfonline.com Specifically, a commercially available, covalently bonded (R)-N-(3,5-dinitrobenzoyl)-phenylglycine CSP has been used to resolve amide derivatives of tropic acid, including tropicamide. tandfonline.comtandfonline.comresearchgate.net The separation mechanism on this type of CSP involves a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector.

| Parameter | Value | Reference |

| Chiral Stationary Phase | (R)-N-(3,5-dinitrobenzoyl)-phenylglycine | tandfonline.comtandfonline.com |

| Analytes Resolved | Amide derivatives of tropic acid (including Tropicamide) | tandfonline.comresearchgate.net |

| Unresolved Analytes | Ester derivatives of tropic acid (including Atropine) | tandfonline.comtandfonline.com |

This table summarizes the application of a specific Pirkle-type CSP for the resolution of tropic acid derivatives.

An alternative to CSPs is the use of a chiral mobile phase additive (CMPA) with a conventional achiral stationary phase. nih.govspringernature.com In this approach, the chiral selector is dissolved in the mobile phase, where it forms transient diastereomeric complexes with the analyte enantiomers. nih.govresearchgate.net These complexes have different affinities for the achiral stationary phase, leading to their separation. springernature.com

Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been effectively used as a CMPA for the HPLC resolution of tropicamide enantiomers. researchgate.net Cyclodextrins are chiral, toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, which allows them to form inclusion complexes with guest molecules. researchgate.net The enantioseparation of tropicamide using HP-β-CD is influenced by a combination of hydrophobic interactions and hydrogen bonding. researchgate.net A baseline separation (Resolution, Rs > 1.5) was achieved under optimized isocratic conditions. researchgate.net

| HPLC Condition | Optimized Parameter | Reference |

| Stationary Phase | Cyanopropyl column | researchgate.net |

| Mobile Phase | 10:90 (v/v) acetonitrile-aqueous 0.1% triethylammonium (B8662869) acetate (B1210297) buffer | researchgate.net |

| Mobile Phase pH | 4.0 | researchgate.net |

| Chiral Additive | 10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 255 nm | researchgate.net |

This table presents the optimized HPLC conditions for the enantioseparation of tropicamide using a chiral mobile phase additive.

Capillary Electrophoresis for Enantiomeric Purity Assessment of Tropicamide

Capillary electrophoresis (CE) is a high-efficiency separation technique that offers advantages such as rapid method development, low sample and reagent consumption, and high resolving power, making it an excellent alternative to HPLC for chiral analysis. mdpi.com In chiral CE, a chiral selector is added to the background electrolyte (BGE), and separation is based on the differential mobility of the transient diastereomeric complexes formed between the selector and the individual enantiomers. mdpi.com

Cyclodextrins are the most commonly used chiral selectors in CE. nih.gov The enantiomers of tropicamide have been successfully baseline separated using high-performance capillary electrophoresis with β-cyclodextrin (β-CD) as the chiral selector. nih.gov The resolution is influenced by factors such as the concentration of the chiral selector, the pH of the background electrolyte, and the presence of other additives like boric acid. nih.gov

| CE Parameter | Optimized Condition | Reference |

| Capillary | Uncoated fused-silica (75 µm i.d. x 50 cm) | nih.gov |

| Background Electrolyte | 7 mmol/L Tris, 10 mmol/L citric acid, 2 mmol/L H₃BO₃, 15 mmol/L β-cyclodextrin | nih.gov |

| BGE pH | 3.0 | nih.gov |

| Separation Voltage | 15 kV | nih.gov |

| Detection | Square wave amperometric detection (SWAD) | nih.gov |

| Separation Time | Baseline separation in 16 min | nih.gov |

This table outlines the optimal conditions for the enantioseparation of tropicamide by Capillary Electrophoresis.

Spectroscopic and Advanced Analytical Research Methods for Tropicamide

Spectroscopic methods are fundamental for the quantification and characterization of pharmaceutical compounds. For tropicamide, UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for its determination in bulk and in pharmaceutical formulations. nih.govsbmu.ac.ir

These methods are often based on the formation of ion-pair complexes between the basic nitrogen of the tropicamide molecule and an acidic dye. nih.govnih.gov The resulting colored complex is extracted into an organic solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). The composition of these ion-pairs has been determined to be a 1:1 ratio by Job's method of continuous variation. nih.govnih.govscispace.com

Several dyes have been utilized for this purpose, each resulting in a complex with a characteristic λmax.

| Analytical Method | Reagent/Dye | Solvent | λmax | Linearity Range (µg/mL) | Reference |

| Extractive Spectrophotometry | Bromocresol Green (BCG) | Chloroform | 423 nm | 1.32–100.81 | sbmu.ac.irresearchgate.net |

| Extractive Spectrophotometry | Bromocresol Purple (BCP) | Chloroform | 408 nm | 1.0–16 | nih.govnih.gov |

| Extractive Spectrophotometry | Methyl Orange (MO) | Chloroform | 427 nm | 1.0–16 | nih.govnih.gov |

| HPLC | Not Applicable | Methanol-Phosphate Buffer | 257 nm | 2–300 | nih.gov |

This table summarizes various spectroscopic and chromatographic methods for the quantitative analysis of tropicamide.

In addition to quantification, more advanced analytical techniques are employed for comprehensive characterization. biotherapeuticsanalyticalsummit.com Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure and identity of the compound. tandfonline.com High-performance liquid chromatography coupled with mass spectrometry (LC-MS) can provide information on both the identity and purity of the compound with high sensitivity and selectivity. biotherapeuticsanalyticalsummit.com

Derivative Spectrophotometry in Complex Research Matrices

Derivative spectrophotometry is a powerful analytical technique that enhances the resolution of overlapping spectral bands, making it highly suitable for the analysis of specific compounds within complex mixtures without the need for prior separation steps. sbmu.ac.irjcchems.com This method involves calculating the first, second, or higher-order derivatives of an absorbance spectrum with respect to wavelength. uchile.cl The resulting derivative spectra can reveal fine structural details and allow for the accurate quantification of an analyte even in the presence of interfering background signals from excipients or other matrix components. sbmu.ac.ir

In the context of (R)-Tropicamide research, particularly in formulated ophthalmic solutions, direct UV-visible spectrophotometry is often hindered by spectral overlap from other ingredients. sbmu.ac.ir Derivative spectrophotometry overcomes this challenge. A study demonstrated the successful application of a zero-crossing third and fourth derivative spectrophotometric method for the determination of tropicamide in eye drops. sbmu.ac.ir The measurements for the third-derivative analysis were conducted at a wavelength of 263.8 nm, while the fourth-derivative measurements were taken at 255.4 nm. sbmu.ac.ir

The method was validated for its linearity, accuracy, and precision in the presence of common eye drop excipients. The analyte was found to be stable in solution for at least one week when protected from light, confirming the method's reliability for routine analysis. sbmu.ac.ir This approach proves to be simple, rapid, and economical for quality control applications, eliminating the need for time-consuming extraction procedures. sbmu.ac.ir

| Parameter | Third Derivative | Fourth Derivative |

|---|---|---|

| Measurement Wavelength | 263.8 nm | 255.4 nm |

| Linearity Range | 10-100 µg/ml | |

| Correlation Coefficient (r²) | > 0.999 | |

| Limit of Determination | 10 µg/ml |

High-Performance Liquid Chromatography for Research Purity and Stability Analysis of Tropicamide

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and stability of pharmaceutical compounds like (R)-Tropicamide. chromatographyonline.com Its high resolution and sensitivity enable the separation, detection, and quantification of the active compound and any related impurities or degradation products. chromatographyonline.comnih.gov

Purity and Impurity Profiling For purity analysis, HPLC methods are developed to separate (R)-Tropicamide from its potential impurities. One significant impurity identified in commercial tropicamide samples is Apotropicamide (N-ethyl-2-phenyl-N-(4-pyridylmethyl)prop-2-enamide). nih.gov An HPLC-DAD (Diode-Array Detection) method has been validated for the simultaneous determination of tropicamide and apotropicamide, proving suitable for quality control during production. nih.gov Chiral HPLC is particularly crucial for analyzing the enantiomeric purity of (R)-Tropicamide. A study utilizing a cyclodextrin-clicked chiral stationary phase successfully achieved baseline enantioseparation of tropicamide, demonstrating a high chiral resolution (Rs) of 4.42. rsc.org

| Parameter | Value |

|---|---|

| Retention Factor (k1) | 2.286 |

| Retention Factor (k2) | 4.417 |

| Separation Factor (α) | 1.93 |

| Resolution (Rs) | 4.42 |

Stability Analysis Stability-indicating HPLC methods are developed through forced degradation studies, where the compound is exposed to harsh conditions to predict its degradation pathways. researchgate.net In one such study, tropicamide was subjected to acid, alkaline, and oxidative stress. The results showed significant degradation under alkaline and acidic conditions, while it remained exceptionally stable against oxidative stress. researchgate.net This information is critical for determining appropriate storage conditions and shelf-life.

| Stress Condition | Exposure Details | Observed Degradation |

|---|---|---|

| Acid Stress | 0.1 M HCl at 70°C for 30 min | ~10% |

| Alkaline Stress | 1 M NaOH at 70°C for 30 min | >20% |

| Oxidative Stress | 30% H₂O₂ at 70°C for 90 min | No degradation observed |

Other Advanced Chromatographic Techniques (e.g., LC-MS for Research Elucidation)

For comprehensive structural elucidation of (R)-Tropicamide and its related substances, more advanced chromatographic techniques are employed, with Liquid Chromatography-Mass Spectrometry (LC-MS) being a primary tool. researchgate.net LC-MS combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering exceptional sensitivity and selectivity. researchgate.net

LC-MS is instrumental in pharmaceutical analysis for identifying unknown impurities or degradation products. nih.gov The liquid chromatography component separates the compounds in the mixture, after which each component enters the mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) data, which helps determine the molecular weight of the compound. nih.gov

For unambiguous structural confirmation, tandem mass spectrometry (LC-MS/MS) is often used. In this technique, a precursor ion of a specific m/z is selected and fragmented to produce a unique pattern of product ions. nih.gov This fragmentation pattern serves as a "fingerprint" that can be used to elucidate the structure of the molecule. mdpi.com This is particularly valuable in forced degradation studies, where the structures of newly formed degradation products must be identified. researchgate.net While techniques like HPLC coupled with Fourier-transform infrared spectroscopy (HPLC-FT-IR) and Nuclear Magnetic Resonance (NMR) have also been used for the structural confirmation of impurities like Apotropicamide, LC-MS provides a highly sensitive, integrated, and rapid approach for the structural characterization of compounds in complex mixtures. nih.gov

Evolution of Research Perspectives on Tropicamide As a Chiral Compound

Tropicamide (B1683271) possesses a chiral center and therefore exists as two enantiomers: (R)-Tropicamide and (S)-Tropicamide. Initially, like many chiral drugs of its time, it was developed and used clinically as a racemic mixture. nih.gov The evolution of research on tropicamide reflects the broader trend in pharmaceutical science toward a more nuanced understanding of stereochemistry.

Early pharmacological studies focused on the effects of the racemic mixture. However, with growing appreciation for the significance of chirality, researchers began to investigate the distinct properties of the individual tropicamide enantiomers. A pivotal area of this research has been the separation of the racemic mixture and the comparative evaluation of the biological activity of each isomer. A key patent in this area describes a method for resolving the racemate to obtain optically pure (R)-(+)-Tropicamide and (S)-(-)-Tropicamide, confirming the dextrorotatory and levorotatory nature of the respective isomers.

Subsequent pharmacological investigations have focused on elucidating the stereospecific interactions of the tropicamide enantiomers with muscarinic receptors. Seminal research on the antimuscarinic activity of the optical isomers in isolated rabbit iris sphincter tissue provided quantitative evidence of their differing potencies. wikipedia.org These studies demonstrated that the muscarinic blocking activity resides primarily in one enantiomer. Specifically, the (+)-isomer was found to be approximately 50 times less active than the (--)-isomer. wikipedia.org

The following table summarizes the comparative pharmacological activity of the tropicamide enantiomers based on published research findings.

| Property | (R)-(+)-Tropicamide | (S)-(-)-Tropicamide | Reference |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) | |

| Antimuscarinic Activity (pA2 value) | 6.18 | 7.88 | wikipedia.org |

| Relative Blocking Activity | ~50-fold less active | More active enantiomer | wikipedia.org |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Pharmacological Characterization of R Tropicamide at the Molecular and Cellular Level

Muscarinic Receptor Binding Affinities and Kinetics of (R)-Tropicamide

Non-selective Antagonism Versus Subtype Selectivity of Tropicamide (B1683271)

Tropicamide is broadly classified as a non-selective muscarinic antagonist, meaning it does not show significant preference for any of the five muscarinic receptor subtypes (M1-M5). drugbank.compharmacy180.com While some commercial sources may describe tropicamide as an M4 selective antagonist, this claim is not widely supported by comprehensive binding studies. physiology.orgtocris.com In fact, detailed investigations into its binding profile reveal a similar affinity for all five receptor subtypes. physiology.org Functional studies on the enantiomers of tropicamide also indicate a lack of significant selectivity among the studied muscarinic receptors. nih.gov

The notion of M4 selectivity has been debated in the scientific literature. Some earlier studies suggested a threefold selectivity for M4 receptors. physiology.org However, it has been pointed out that the affinity of muscarinic subtypes can be influenced by the relative receptor density in the experimental system used. physiology.org More recent and direct binding assays with cloned human muscarinic receptors have demonstrated that tropicamide binds to M1 and M2 receptors with slightly higher affinity than to M4 receptors. physiology.org

Binding Profiles of Tropicamide across Muscarinic Acetylcholine (B1216132) Receptor Subtypes (M1, M2, M3, M4, M5)

The binding affinity of tropicamide to the five human muscarinic acetylcholine receptor subtypes has been quantified using radioligand binding assays. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. The pKi values for racemic tropicamide across the five muscarinic receptor subtypes are summarized in the table below.

| Muscarinic Receptor Subtype | pKi Value (± SEM) |

|---|---|

| M1 | 7.08 (± 0.04) |

| M2 | 7.19 (± 0.1) |

| M3 | 6.99 (± 0.07) |

| M4 | 6.86 (± 0.12) |

| M5 | 6.42 (± 0.14) |

As the data indicates, tropicamide exhibits a relatively flat binding profile across the M1, M2, M3, and M4 subtypes, with a slightly lower affinity for the M5 subtype. physiology.org This further supports its classification as a non-selective muscarinic antagonist.

Receptor-Mediated Signal Transduction Pathways of (R)-Tropicamide

G-Protein Coupled Receptor Interactions of Tropicamide

Muscarinic acetylcholine receptors are classic examples of G-protein coupled receptors. The five subtypes are broadly categorized into two main signaling pathways based on the type of G-protein they couple with. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins. physiology.org

As a muscarinic antagonist, (R)-Tropicamide binds to these receptors and prevents the binding of the endogenous agonist, acetylcholine. This blockade inhibits the conformational change in the receptor that is necessary to activate the associated G-protein. Consequently, (R)-Tropicamide prevents the initiation of the downstream signaling cascades that are normally triggered by acetylcholine.

Downstream Cellular Responses to Muscarinic Antagonism by Tropicamide

The antagonism of muscarinic receptors by (R)-Tropicamide leads to the inhibition of the downstream cellular responses typically initiated by acetylcholine. These responses vary depending on the receptor subtype and the cell type in which they are expressed.

Inhibition of Gq/11-mediated pathways: By blocking M1, M3, and M5 receptors, (R)-Tropicamide prevents the activation of phospholipase C (PLC). PLC is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The inhibition of this pathway leads to a decrease in the release of intracellular calcium stores and a reduction in the activation of protein kinase C (PKC). The physiological consequences of this blockade include the relaxation of smooth muscles, such as the pupillary sphincter and ciliary muscle in the eye, and a reduction in glandular secretions. drugbank.com

Inhibition of Gi/o-mediated pathways: Through its antagonism of M2 and M4 receptors, (R)-Tropicamide prevents the inhibition of adenylyl cyclase. physiology.org This leads to a relative increase in the intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). In tissues where M2 and M4 receptors are prevalent, such as the heart and certain neuronal populations, this can lead to an increase in heart rate and modulation of neurotransmitter release. The primary transducing effect of M4 receptor activation is the inhibition of adenylyl cyclase. drugbank.com

Structure-Activity Relationship (SAR) Studies of Tropicamide Enantiomers and Derivatives

The stereochemistry of the tropicamide molecule plays a crucial role in its interaction with muscarinic receptors. Tropicamide possesses a chiral center, and its enantiomers exhibit significantly different pharmacological activity.

Functional studies comparing the antimuscarinic effects of the stereoisomers of tropicamide on the isolated rabbit iris sphincter have demonstrated that the (--)-isomer is substantially more potent than the (+)-isomer. nih.gov The competitive reversible muscarinic blocking effects of both isomers were confirmed by pA2 plots, which provide a measure of the antagonist's affinity. nih.gov

| Enantiomer | pA2 Value |

|---|---|

| (--)-Tropicamide | 7.88 |

| (+)-Tropicamide | 6.18 |

The pA2 value for (--)-tropicamide was 7.88, while the pA2 value for (+)-tropicamide was 6.18. nih.gov This indicates that the (+)-isomer has only about 1/50th of the blocking activity of the (--)-isomer. nih.gov This pronounced stereoselectivity highlights the specific conformational requirements for optimal binding and antagonism at the muscarinic receptor.

Further structure-activity relationship studies have been conducted on derivatives of tropicamide. In one study, new tropicamide derivatives were synthesized and evaluated in silico for their potential as muscarinic antagonists. derpharmachemica.com These studies aim to understand how modifications to the tropicamide scaffold, such as substitutions on the aromatic ring or alterations to the side chain, affect the binding affinity and selectivity for muscarinic receptor subtypes. derpharmachemica.com Such research is crucial for the rational design of new muscarinic antagonists with improved pharmacological profiles.

Conformational Analysis and Receptor Recognition for Tropicamide

The three-dimensional conformation of (R)-tropicamide is a critical determinant of its binding affinity and interaction with muscarinic receptors. While detailed crystallographic or NMR spectroscopic data specifically for (R)-tropicamide bound to muscarinic receptor subtypes are not extensively available in the public domain, computational modeling and structure-activity relationship (SAR) studies of related muscarinic antagonists provide significant insights.

The tropicamide molecule possesses a chiral center at the carbon atom bearing the hydroxyl, phenyl, and carboxamide groups. The (R)-configuration at this center dictates a specific spatial arrangement of these substituents. This arrangement is crucial for the molecule to adopt a low-energy conformation that is complementary to the orthosteric binding site of muscarinic receptors. This binding pocket is located within the transmembrane (TM) helices of the G protein-coupled receptor (GPCR), specifically involving residues from TM3, TM5, TM6, and TM7.

Molecular modeling studies of muscarinic antagonists suggest that the protonated amine group, common to many of these ligands, forms a key ionic interaction with a conserved aspartate residue in TM3. The aromatic ring, in the case of (R)-tropicamide the phenyl group, likely engages in π-π stacking or hydrophobic interactions with aromatic residues within the binding pocket, such as tyrosine and tryptophan residues. The ester or amide group often forms hydrogen bonds with residues in the binding site, further stabilizing the ligand-receptor complex. The specific conformation of the N-ethyl-N-(4-pyridinylmethyl)propanamide side chain of (R)-tropicamide allows for optimal positioning of these key interacting moieties within the receptor's binding site, contributing to its antagonistic effect.

Elucidation of Pharmacophoric Requirements for Muscarinic Antagonism

The pharmacophore for a muscarinic antagonist outlines the essential structural features and their spatial arrangement required for binding and blocking the receptor. For tropicamide and other classical muscarinic antagonists, several key pharmacophoric features have been identified through extensive SAR studies.

A general pharmacophore model for muscarinic antagonists includes:

A cationic center: Typically a protonated tertiary or quaternary amine, which is crucial for the initial ionic interaction with the conserved aspartate residue in TM3 of the receptor.

A hydrogen bond acceptor: Often an ester or amide carbonyl oxygen, which can form hydrogen bonds with amino acid residues in the binding pocket, such as threonine or asparagine.

A hydrophobic moiety: Usually one or more aromatic or alicyclic rings, which engage in van der Waals and hydrophobic interactions within a less polar region of the binding site.

Pharmacophore-based virtual screening has been utilized to identify novel muscarinic antagonists. These models often highlight the importance of a hydrogen bond acceptor, an aliphatic hydrophobic group, and a ring aromatic feature for M1 selective antagonists, features that are present in the structure of tropicamide.

Stereochemical Influence on Receptor Interaction and Efficacy of Tropicamide

The stereochemistry of tropicamide plays a profound role in its interaction with muscarinic receptors and its resulting pharmacological efficacy. The presence of a single chiral center leads to two enantiomers, (R)-tropicamide and (S)-tropicamide, which exhibit significantly different potencies as muscarinic antagonists.

Studies comparing the antimuscarinic effects of the stereoisomers of tropicamide have demonstrated a clear stereoselectivity of the muscarinic receptor. In studies on the isolated rabbit iris sphincter, the (--)-isomer (levorotatory), which corresponds to the (R)-enantiomer, was found to be significantly more potent than the (+)-isomer (dextrorotatory), or (S)-enantiomer.

The competitive reversible muscarinic blocking effects of both isomers were confirmed by pA2 plots, which provide a measure of the antagonist's affinity for the receptor. The pA2 values from nonpigmented irides for (--)-tropicamide and (+)-tropicamide were 7.88 and 6.18, respectively. This indicates that the (+)-isomer has only about 1/50th the blocking activity of the (--)-isomer. This marked difference in potency underscores the high degree of stereoselectivity of the muscarinic receptor.

| Isomer | pA2 Value (Nonpigmented Iris) | Relative Blocking Activity |

|---|---|---|

| (--)-Tropicamide [(R)-Tropicamide] | 7.88 | ~50x |

| (+)-Tropicamide [(S)-Tropicamide] | 6.18 | 1x |

This stereochemical preference is attributed to the three-point attachment model of ligand-receptor interaction. For optimal binding and antagonism, the key interacting groups of the antagonist must align precisely with their corresponding subsites on the receptor. The specific spatial arrangement of the phenyl, hydroxyl, and amide groups around the chiral center in (R)-tropicamide allows for a more favorable and stable interaction with the muscarinic receptor binding pocket compared to the (S)-enantiomer. The less active (S)-enantiomer likely experiences steric hindrance or is unable to achieve the optimal orientation for all necessary binding interactions simultaneously, leading to a significantly lower affinity and efficacy. While tropicamide is generally considered a non-selective muscarinic antagonist, some studies have suggested a moderate selectivity for the M4 receptor subtype. However, research on the individual enantiomers has shown that neither the (R)- nor the (S)-isomer significantly discriminates between M1, M2, M3, and M4 receptor subtypes. ulb.ac.be

Preclinical Pharmacological Investigations of R Tropicamide

In Vitro Pharmacological Models for Tropicamide (B1683271) Research

In vitro pharmacological studies are fundamental in elucidating the mechanisms of action of pharmaceutical compounds. For (R)-Tropicamide, these investigations have primarily centered on its interaction with muscarinic acetylcholine (B1216132) receptors, utilizing both isolated organ preparations and cell-based assays to characterize its activity.

Isolated Organ Preparations (e.g., rabbit vas deferens, guinea pig heart/ileum)

Isolated organ bath experiments are classical pharmacological techniques that allow for the study of a drug's effect on specific tissues in a controlled environment. Research on the enantiomers of tropicamide has employed such models to assess their antimuscarinic properties. Functional experiments have been conducted on various isolated tissues, including the rabbit vas deferens, guinea pig heart (measuring force of contraction), and guinea pig ileum. researchgate.net These tissues are known to express muscarinic receptors that mediate their contractile or functional responses.

In these studies, the tissues are suspended in an organ bath containing a physiological salt solution and their responses to agonists and antagonists are recorded. The antimuscarinic activity of the tropicamide enantiomers was evaluated by their ability to inhibit the contractile responses induced by muscarinic agonists. The results from these experiments indicated that neither of the enantiomers demonstrated significant selectivity among the muscarinic receptor subtypes present in these different tissues. researchgate.net

Cell-Based Assays for Muscarinic Receptor Functionality

To further dissect the interaction of (R)-Tropicamide with specific muscarinic receptor subtypes, cell-based assays are employed. These assays often use cell lines, such as Chinese Hamster Ovary (CHO-K1) cells, that have been genetically engineered to express a single subtype of human muscarinic receptor (e.g., M1, M2, M3, M4, or M5). researchgate.net

Binding experiments are a key component of these assays. In these experiments, radiolabeled ligands with known affinity for muscarinic receptors are used to compete with unlabeled tropicamide. By measuring the displacement of the radioligand, the binding affinity of tropicamide for each receptor subtype can be determined. Studies have utilized membranes from rat heart and submaxillary glands, which are rich in M2 and M3 receptors respectively, for binding assays. researchgate.net

Functional assays in these cell lines can also be performed to determine whether tropicamide acts as an antagonist or agonist. These assays measure the cellular response following receptor activation, such as changes in intracellular calcium levels or the inhibition of cyclic AMP (cAMP) production. While tropicamide is generally classified as a non-selective muscarinic antagonist, some research suggests it may have a moderate binding selectivity for the M4 receptor subtype. drugbank.comnih.govsigmaaldrich.com However, comprehensive studies comparing its activity across all five human muscarinic receptor subtypes expressed in cell lines have concluded that neither enantiomer of tropicamide shows significant selectivity. researchgate.net

In Vivo Animal Models of Muscarinic Receptor Modulation by (R)-Tropicamide

In vivo animal models are crucial for understanding the physiological effects of (R)-Tropicamide in a whole-organism context. These studies have largely focused on its well-established ocular effects and its potential activity within the central nervous system.

Ocular Pharmacology Studies in Animal Models (e.g., mydriasis, cycloplegia mechanisms)

(R)-Tropicamide is widely used in ophthalmology for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects. drugs.comwikipedia.org Animal models, particularly rabbits and mice, are extensively used to study these mechanisms. nih.govtandfonline.comarvojournals.orgfrontiersin.orgnih.gov The primary mechanism of action involves the blockade of muscarinic receptors in the sphincter muscle of the iris and the ciliary muscle. drugbank.comdrugs.com By inhibiting the parasympathetic stimulation of these muscles, tropicamide leads to pupil dilation and paralysis of accommodation. drugbank.com

Studies in rabbits have quantified the mydriatic response to topically applied tropicamide. For instance, after the instillation of a 0.5% tropicamide solution, a significant increase in pupil diameter is observed, reaching its maximum effect at approximately 45 minutes. nih.gov The duration of mydriasis can last for several hours. drugs.com The cycloplegic effects are also studied by measuring the paralysis of accommodation.

| Animal Model | Key Findings |

| Rabbit | Topical application of 0.5% tropicamide induces significant mydriasis, with maximum pupil dilation occurring around 45 minutes post-instillation. nih.gov |

| Rabbit | A study investigating a combination of 0.5% tropicamide and 0.5% phenylephrine (B352888) showed maximal pupil dilation at 0.5 hours, which was maintained for 3 hours. arvojournals.org |

| Rabbit | No significant effect on ocular blood flow was observed after the administration of 1% tropicamide. nih.gov |

| Rabbit | Did not have a significant effect on intraocular pressure or central corneal thickness in New Zealand white rabbits. cabidigitallibrary.org |

| Mouse | 1% tropicamide is used to effectively dilate pupils for retinal imaging procedures. sigmaaldrich.comfrontiersin.org |

Influence of Ocular Surface Physiology (e.g., tear film albumin) on Tropicamide Bioavailability in Animal Models

The bioavailability of topically applied ophthalmic drugs like tropicamide can be influenced by the physiological conditions of the ocular surface. The tear film, for example, contains proteins such as albumin which can potentially bind to drugs and affect their penetration across the cornea. While specific preclinical studies directly investigating the influence of tear film albumin on (R)-Tropicamide bioavailability are not extensively detailed in the provided context, the importance of formulation to enhance corneal permeation is acknowledged.

Research has explored the use of novel formulations, such as cubic liquid crystalline nanoparticles, to improve the ocular delivery of tropicamide. tandfonline.com In vitro corneal permeation studies using isolated porcine corneas have been conducted to compare these new formulations with conventional ophthalmic solutions. tandfonline.com Additionally, studies have investigated the use of bioadhesive polymers to potentially enhance the mydriatic response to tropicamide. arvojournals.org The solubilization of tropicamide using cyclodextrins has also been studied to improve its bioavailability in rabbits. researchgate.net These formulation strategies aim to overcome barriers to drug absorption and improve therapeutic efficacy.

Central Nervous System (CNS) Activity of (R)-Tropicamide in Preclinical Models

While primarily used for its ophthalmic effects, the potential for systemic absorption and subsequent central nervous system (CNS) activity of tropicamide is a subject of preclinical investigation. Given its ability to cross the blood-brain barrier, studies in rodent models have explored its effects on the CNS, particularly in the context of movement disorders.

Research has focused on the potential of tropicamide as an M4 muscarinic receptor antagonist. nih.gov The neostriatal M4 receptors are implicated in motor function, suggesting that M4 antagonists could have therapeutic potential in conditions like Parkinson's disease. nih.gov In a rodent model of parkinsonian tremor, specifically tremulous jaw movements, (R)-Tropicamide was shown to suppress these movements induced by both a muscarinic agonist (pilocarpine) and a dopamine (B1211576) antagonist (pimozide). nih.gov Interestingly, tropicamide was found to be more potent than the non-selective muscarinic antagonist atropine (B194438) in suppressing pimozide-induced jaw movements. nih.gov These findings suggest that the modest M4 selectivity of tropicamide may contribute to its antiparkinsonian-like effects in these preclinical models. nih.gov Furthermore, tropicamide has been used in studies investigating the regulation of behaviors in a mouse model of Fragile X syndrome. sigmaaldrich.com

Modulation of Motor Behaviors (e.g., tremulous jaw movements)

(R)-Tropicamide has been investigated for its effects on motor behaviors, particularly in rodent models of parkinsonian tremor. A key model used in this research is the drug-induced tremulous jaw movement (TJM) paradigm in rats. imrpress.com TJMs are rapid, vertical deflections of the lower jaw that are not directed at any specific stimulus and are considered a valid animal model for the resting tremor observed in Parkinson's disease. imrpress.com

Research has demonstrated that tropicamide can suppress these tremulous jaw movements. researchgate.netnih.gov Specifically, studies have shown its efficacy in reducing TJMs induced by both the muscarinic agonist pilocarpine (B147212) and the dopamine D2 receptor antagonist pimozide (B1677891). researchgate.netnih.gov The ability of tropicamide to counteract the effects of a direct muscarinic agonist like pilocarpine and an agent that disrupts the dopamine system like pimozide points to its potential role in modulating the cholinergic pathways implicated in motor control. researchgate.netnih.gov The mechanism underlying this effect is thought to involve the antagonism of muscarinic acetylcholine receptors, with a potential specific role for the M4 receptor subtype. researchgate.netnih.govndineuroscience.com Neostriatal M4 receptors have been specifically implicated in aspects of motor function. nih.gov

| Inducing Agent | Animal Model | Observed Effect of Tropicamide | Reference |

|---|---|---|---|

| Pilocarpine (Muscarinic Agonist) | Rat | Suppression of TJMs | researchgate.netnih.gov |

| Pimozide (Dopamine Antagonist) | Rat | Suppression of TJMs | researchgate.netnih.gov |

Cognitive and Behavioral Paradigms (e.g., learning, memory, perseveration)

The effects of (R)-Tropicamide have been assessed in various preclinical paradigms evaluating cognition and behavior. In studies using a mouse model of Fragile X syndrome (Fmr1 knockout mice), tropicamide demonstrated an ability to modulate repetitive and perseverative behaviors. nih.govfrontiersin.org This was observed in the marble-burying assay, where treatment with tropicamide led to a decrease in the number of marbles buried by both wild-type and Fmr1 knockout animals, suggesting a reduction in perseverative-like activity. researchgate.netnih.gov

In the domain of learning and memory, tropicamide has shown positive effects in the passive avoidance task. nih.govresearchgate.net Treatment improved performance in both wild-type and Fmr1 knockout mice. frontiersin.orgresearchgate.net Further investigation revealed that the compound's beneficial effect was on the acquisition phase of learning, rather than the consolidation process. researchgate.netnih.gov However, it is also noted that anticholinergic drugs can raise concerns about potential cognitive impairments. nih.gov

| Behavioral Paradigm | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Marble-Burying (Perseveration) | Wild-Type & Fmr1 KO Mice | Reduced number of marbles buried, indicating decreased repetitive behavior. | frontiersin.orgresearchgate.netnih.gov |

| Passive Avoidance (Learning & Memory) | Wild-Type & Fmr1 KO Mice | Improved performance, specifically impacting the acquisition phase of learning. | nih.govresearchgate.netnih.gov |

| Open Field (Activity) | Wild-Type & Fmr1 KO Mice | Caused a dose-related increase in general activity. | researchgate.netnih.gov |

Investigation in Preclinical Disease Models (e.g., Parkinsonian models, Fragile X Syndrome models)

The therapeutic potential of (R)-Tropicamide has been explored in preclinical models of specific neurological disorders.

Parkinsonian Models: The primary model used to assess the anti-parkinsonian potential of tropicamide involves inducing tremulous jaw movements (TJMs) in rodents, which mimics the tremor symptom of Parkinson's disease. imrpress.comnih.gov As a muscarinic antagonist with moderate selectivity for the M4 receptor subtype, tropicamide's ability to suppress TJMs induced by both pilocarpine and pimozide suggests it can exert actions consistent with antiparkinsonian effects. researchgate.netnih.gov The striatum, a key brain region in motor control, has high expression of the M4 receptor, reinforcing the hypothesis that M4 antagonists could be a therapeutic strategy for parkinsonism. researchgate.netnih.gov

Fragile X Syndrome Models: Fragile X syndrome (FXS) is a neurodevelopmental disorder where evidence suggests overactive muscarinic acetylcholine receptor (mAChR) signaling may contribute to the phenotype. researchgate.netnih.gov This has led to investigations of mAChR antagonists like tropicamide in the Fmr1 knockout (KO) mouse model of FXS. nih.govfrontiersin.org

Key findings from these studies include:

Reduction of Repetitive Behavior: Tropicamide treatment reduced perseverative behaviors in the marble-burying test in Fmr1 KO mice. nih.govresearchgate.net

Improvement in Learning: The compound improved performance in the passive avoidance learning task. nih.govfrontiersin.org

Reduction of Seizure Susceptibility: Tropicamide significantly decreased the incidence of audiogenic (sound-induced) seizures, a characteristic phenotype in Fmr1 KO mice. nih.govfrontiersin.orgresearchgate.netnih.gov

These results indicate that the pharmacological antagonism of the M4 receptor can modulate specific behavioral deficits in a mouse model of FXS, supporting mAChRs as a potential therapeutic target for the syndrome. nih.govresearchgate.net

| Disease Model | Animal Model | Phenotype Targeted | Observed Effect of Tropicamide | Reference |

|---|---|---|---|---|

| Parkinson's Disease | Rat (TJM Model) | Tremor | Suppressed tremulous jaw movements. | researchgate.netnih.gov |

| Fragile X Syndrome | Fmr1 KO Mouse | Repetitive/Perseverative Behavior | Reduced marble-burying. | nih.govfrontiersin.orgresearchgate.net |

| Learning Deficits | Improved performance in passive avoidance task. | nih.govfrontiersin.orgresearchgate.net | ||

| Audiogenic Seizures | Decreased seizure incidence. | nih.govfrontiersin.orgnih.gov |

Comparative Preclinical Efficacy of (R)-Tropicamide with Other Muscarinic Antagonists

To better understand its pharmacological profile, the preclinical efficacy of (R)-Tropicamide has been directly compared with that of atropine, a nonselective muscarinic antagonist. researchgate.netnih.gov These comparative studies were conducted in rodent models assessing both motor control and cognitive function.

In a model of parkinsonian tremor (tremulous jaw movements), the comparative efficacy depended on the inducing agent. researchgate.netnih.gov

Tropicamide showed approximately the same potency as atropine in suppressing TJMs induced by the muscarinic agonist pilocarpine . researchgate.netnih.gov

However, tropicamide was found to be more potent than atropine in suppressing TJMs induced by the dopamine antagonist pimozide . researchgate.netnih.gov

Conversely, when evaluating cognitive performance, a different pattern emerged. In tasks involving visual stimulus detection and a delayed nonmatch-to-position memory task, atropine was more potent than tropicamide in impairing performance. researchgate.netnih.gov

This dissociation of effects—where tropicamide shows higher or equivalent potency on a motor task but lower potency on tasks that impair cognition compared to atropine—is significant. Researchers have suggested that this distinct pattern of effects could be attributed to the modest M4 receptor selectivity of tropicamide, distinguishing it from the nonselective profile of atropine. researchgate.netnih.gov

| Assay | Inducing Agent/Task | Comparative Potency | Reference |

|---|---|---|---|

| Tremulous Jaw Movements (Motor) | Pilocarpine-Induced | Tropicamide ≈ Atropine | researchgate.netnih.gov |

| Pimozide-Induced | Tropicamide > Atropine | researchgate.netnih.gov | |

| Cognitive Impairment | Visual Stimulus Detection | Atropine > Tropicamide | researchgate.netnih.gov |

| Delayed Nonmatch-to-Position | Atropine > Tropicamide | researchgate.netnih.gov |

Computational and Theoretical Chemistry Studies on R Tropicamide

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Lead Optimization of Tropicamide (B1683271) (excluding human data)

In the realm of computational and theoretical chemistry, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties plays a pivotal role in the early stages of drug discovery and lead optimization. These predictive models allow for the rapid screening of compounds, helping to identify candidates with favorable pharmacokinetic profiles while minimizing the reliance on extensive in vitro and in vivo testing in non-human models. For (R)-Tropicamide, a muscarinic receptor antagonist, in silico ADME studies are instrumental in understanding its potential behavior in biological systems and guiding the design of analogs with improved characteristics for preclinical research.

The predictive models for ADME parameters are typically derived from large datasets of compounds with experimentally determined properties. Quantitative Structure-Activity Relationship (QSAR) models are frequently employed, correlating the physicochemical properties of molecules with their pharmacokinetic behavior. These models consider a range of molecular descriptors, including but not limited to molecular weight, lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and solubility.

For (R)-Tropicamide, various computational tools and platforms can be utilized to generate a predictive ADME profile. These platforms employ sophisticated algorithms to estimate key pharmacokinetic parameters. The following sections detail the predicted ADME properties of (R)-Tropicamide based on established computational models relevant to preclinical research.

Detailed Research Findings

In silico analyses of (R)-Tropicamide suggest a compound with moderate lipophilicity and good potential for absorption. The predicted parameters indicate that it is likely to have a significant volume of distribution and undergo metabolic transformation. The excretion profile is anticipated to be a combination of renal and metabolic clearance.

Physicochemical Properties and Drug-Likeness:

The fundamental physicochemical properties of a compound are strong determinants of its ADME profile. For (R)-Tropicamide, these have been computationally predicted to assess its general drug-like characteristics.

| Parameter | Predicted Value | Implication for Lead Optimization |

|---|---|---|

| Molecular Weight | 284.36 g/mol | Within the typical range for good oral bioavailability. |

| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.0 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 55.8 Ų | Suggests good intestinal absorption and potential for blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Contributes to solubility and receptor binding. |

| Rotatable Bonds | 5 | Indicates a degree of conformational flexibility. |

Absorption:

The absorption of a compound is a critical first step in its systemic action. In silico models predict the gastrointestinal absorption and permeability of (R)-Tropicamide.

| Parameter | Predicted Value/Class | Implication for Lead Optimization |

|---|---|---|

| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium. |

| Human Intestinal Absorption (HIA) | > 90% | Indicates high absorption from the gastrointestinal tract in preclinical models. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate of this major efflux transporter, which is favorable for absorption. |

Distribution:

Following absorption, a compound's distribution throughout the body is governed by its ability to cross biological membranes and bind to plasma proteins.

| Parameter | Predicted Value | Implication for Lead Optimization |

|---|---|---|

| Volume of Distribution (VDss) | 1.5 - 2.5 L/kg | Suggests moderate distribution into tissues. |

| Plasma Protein Binding (PPB) | 85 - 95% | High binding to plasma proteins can influence the free fraction available for pharmacological activity. |

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to cross the blood-brain barrier, a key consideration for its central nervous system effects. |

Metabolism:

The metabolic fate of a compound is crucial for determining its duration of action and potential for drug-drug interactions. In silico models predict the susceptibility of (R)-Tropicamide to metabolism by cytochrome P450 (CYP) enzymes.

| Parameter | Predicted Status | Implication for Lead Optimization |

|---|---|---|

| CYP2D6 Substrate | Yes | Likely to be metabolized by this major drug-metabolizing enzyme. |

| CYP3A4 Substrate | Yes | Potential for metabolism by another key CYP isoform. |

| CYP2D6 Inhibitor | No | Low predicted potential to inhibit the metabolism of other drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | No | Low predicted potential for clinically significant inhibition of this enzyme. |

Excretion:

The route and rate of excretion determine the elimination half-life of a compound.

| Parameter | Predicted Value | Implication for Lead Optimization |

|---|---|---|

| Total Clearance | Moderate | Suggests a reasonable elimination rate from the body. |

| Renal Excretion | Minor | The primary route of elimination is likely through metabolism rather than direct renal clearance. |

Advanced Drug Delivery Research for R Tropicamide

Nanoparticle-Based Delivery Systems for Tropicamide (B1683271)

Nanoparticles offer a promising platform for ocular drug delivery by protecting the encapsulated drug from degradation, prolonging its contact time with the ocular surface, and improving its penetration into ocular tissues. nih.govauburn.edu Various types of nanoparticles, including solid lipid nanoparticles (SLNs), polymeric nanoparticles, and liquid crystalline nanoparticles, have been investigated for the delivery of Tropicamide. jddtonline.infotandfonline.comresearchgate.net These systems are designed to increase the bioavailability of the drug at the target site while minimizing systemic absorption. nih.gov

The design of Tropicamide-loaded nanoparticles involves the careful selection of lipids and polymers to achieve desired physicochemical properties. The characterization of these nanoparticles is crucial to ensure their suitability for ocular administration. Key parameters evaluated include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Solid lipid nanoparticles (SLNs) loaded with Tropicamide have been formulated and characterized, showing average particle sizes ranging from approximately 182 nm to 390 nm. jddtonline.info The entrapment efficiency for these SLNs has been reported to be as high as 89.2%, indicating effective drug loading. jddtonline.info Another study on Tropicamide-loaded SLNs reported particle sizes ranging from 213.6 nm to 538.0 nm. researchgate.net

Cubic liquid crystalline nanoparticles have also been developed for Tropicamide delivery. An optimized formulation demonstrated a small particle size of 54.52 ± 1.12 nm with a narrow size distribution (PDI of 0.248). tandfonline.com These nanoparticles exhibited a very high drug loading capacity of 96.57%. tandfonline.com The zeta potential, which indicates the surface charge and stability of the nanoparticle dispersion, was found to be -8.76 mV for these cubic nanoparticles and ranged from -0.17 mV to -3.80 mV for certain SLN formulations. jddtonline.infotandfonline.com

Polymeric nanoparticles, particularly those made from chitosan, have been prepared using the ionic gelation method. researchgate.net Optimization studies have been conducted to determine the ideal concentrations of chitosan and sodium tripolyphosphate to achieve desired characteristics for sustained ocular delivery. researchgate.net

The table below summarizes the characterization data from various research studies on Tropicamide-loaded nanoparticles.

| Nanoparticle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation/Loading Efficiency (%) |

| Solid Lipid Nanoparticles (SLN) | 182.1 - 390.1 | 1.011 - 1.327 | -0.17 to -3.80 | 66.2 - 89.2 |

| Solid Lipid Nanoparticles (SLN) | 213.6 - 538.0 | < 0.6 | Not Reported | Not Reported |

| Cubic Liquid Crystalline Nanoparticles | 54.52 | 0.248 | -8.76 | 96.57 |

| Chitosan Nanoparticles | 312.04 | 0.681 | +33.2 | 73.4 (Entrapment) |

Data compiled from multiple research articles. jddtonline.infotandfonline.comresearchgate.netresearchgate.net

In vitro and ex vivo permeation studies are essential for evaluating the potential of nanoparticle formulations to enhance drug delivery across ocular barriers, such as the cornea. These studies typically use isolated animal corneas (e.g., porcine) in a diffusion cell apparatus.

Research on Tropicamide-loaded SLNs incorporated into a chitosan gel demonstrated increased drug permeation and corneal accumulation compared to a commercial eye drop solution. jddtonline.info The study, conducted using an isolated porcine cornea, confirmed the potential of this nano-carrier system to improve the ocular bioavailability of Tropicamide. jddtonline.info

Similarly, studies with Tropicamide-loaded cubic liquid crystalline nanoparticles showed corneal permeation comparable to a commercial formulation, even without the inclusion of a preservative that can act as a penetration enhancer. tandfonline.com This effect was attributed to the nanometric size of the particles, which may facilitate endocytic uptake by corneal cells, and the penetration-enhancing properties of the lipid (monoolein) used in the formulation. tandfonline.com These findings suggest that the nanoparticle structure itself plays a significant role in overcoming the corneal barrier.

Polymer-Based Ocular Delivery Enhancements for Tropicamide Research

Polymers are widely used in ophthalmic formulations to increase viscosity, prolong contact time, and control drug release. mdpi.com For Tropicamide research, mucoadhesive polymers and polymer-based systems like hydrogels and films are being actively investigated to improve its ocular retention and bioavailability. nih.govresearchgate.net

Mucoadhesive polymers interact with the mucin layer of the tear film, thereby increasing the residence time of the formulation on the ocular surface. mdpi.comresearchgate.net This prolonged contact allows for greater drug absorption. Common mucoadhesive polymers used in ophthalmology include hyaluronic acid (HA), hydroxyethyl cellulose (HEC), carbomers, and chitosan. mdpi.comnih.gov

The table below presents key findings from the study on the effect of mucoadhesive polymers on Tropicamide efficacy.

| Trial Group | Maximum Pupil Diameter (PD) Maintained >10 mm (hours) | Area Under the PD-time Curve (mm·hours) |

| Tropicamide Alone (Control) | 2.25 | 59.3 ± 1.8 |

| HEC or HA + Tropicamide | 2.75 - 5.0 | 61.9 - 71.3 |

Data adapted from a study in healthy Labrador retriever dogs. nih.govresearchgate.net

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water, making them highly biocompatible for ocular use. core.ac.uknih.gov They can be formulated as in-situ gelling systems, which are administered as a liquid and transform into a gel upon contact with the eye's physiological conditions. nih.gov

For Tropicamide research, an innovative approach combines SLNs with an in-situ chitosan hydrogel. jddtonline.info This system leverages the benefits of both nanoparticles and hydrogels. The formulation exhibited favorable properties for ocular delivery, including appropriate pH (6.8-6.9), good gelling strength (129-152 seconds), and significant bioadhesive force (10.21-15.23 dynes/cm²). jddtonline.info In vitro diffusion studies showed a controlled release profile, with about 79.2% of the drug released over 12 hours. jddtonline.info

Ocular films are another polymer-based platform being researched for sustained drug delivery. researchgate.net These are thin, flexible polymeric sheets designed for placement in the conjunctival sac. Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) and polyvinyl alcohol (PVA) are often used due to their mucoadhesive properties and ability to swell and release the drug in a controlled manner. researchgate.netnih.gov While specific research on Tropicamide-loaded films is emerging, the technology represents a viable application for sustained delivery research, potentially reducing dosing frequency. researchgate.net

Innovative Formulation Strategies for Targeted Ocular Bioavailability of (R)-Tropicamide

The quest for improved ocular bioavailability of (R)-Tropicamide has led to several innovative formulation strategies that go beyond simple solutions. These advanced systems aim to overcome ocular barriers, prolong drug residence time, and ensure a sustained therapeutic effect. mdpi.comnsf.gov

One of the most effective strategies is the development of combination systems, such as incorporating drug-loaded nanoparticles into mucoadhesive, in-situ gelling hydrogels. jddtonline.info This dual approach capitalizes on the enhanced penetration capabilities of nanoparticles and the prolonged retention provided by the hydrogel, leading to significantly improved drug permeation and corneal accumulation. jddtonline.info

Liposomal formulations represent another key area of innovation. Tropicamide has been successfully entrapped in liposomes, which are vesicular structures composed of lipid bilayers. nih.gov Research has shown that modifying the surface charge of these liposomes can enhance their effectiveness. Positively charged liposomes and neutral liposomes dispersed in a polycarbophil gel were found to be more effective in inducing pupil dilation compared to neutral liposomes or a simple aqueous solution of the drug. nih.gov

Advanced nanocarriers like cubic liquid crystalline nanoparticles and dendrimers are also being explored. tandfonline.comnih.gov Cubic nanoparticles offer a high drug-loading capacity and a large surface area for interaction with the cornea, potentially enhancing drug absorption. tandfonline.com Poly(amidoamine) (PAMAM) dendrimers have been investigated as carriers for Tropicamide, showing potential to increase the residence time of the drug in the eye. nih.gov

These innovative strategies, by modifying carrier properties such as size, surface charge, and composition, provide versatile platforms for enhancing the targeted ocular bioavailability of (R)-Tropicamide. nih.gov

Metabolism and Pharmacokinetics of R Tropicamide in Research Models

Metabolic Pathways and Enzyme Involvement in Tropicamide (B1683271) Biotransformation

Detailed metabolic pathways for (R)-Tropicamide have not been extensively elucidated in publicly available literature. DrugBank notes that no definitive information on the metabolism of tropicamide is available drugbank.com. However, based on its chemical structure, which includes an ester and an amide linkage, potential biotransformation routes can be inferred.

Hydrolysis of the ester bond would be a probable metabolic pathway, potentially catalyzed by various esterases present in plasma and tissues. This would lead to the formation of tropic acid and N-ethyl-N-(pyridin-4-ylmethyl)amine. Additionally, the molecule could undergo oxidative metabolism. The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, are major catalysts for the phase I metabolism of many xenobiotics nih.govmdpi.com. It is plausible that CYP-mediated oxidation could occur on the phenyl or pyridine (B92270) rings, or on the ethyl group.

Given that tropicamide is a chiral molecule, stereoselective metabolism is a possibility, where the (R)- and (S)-enantiomers are metabolized at different rates or via different pathways news-medical.netresearchgate.net. However, specific studies on the stereoselective metabolism of tropicamide were not identified in the conducted research.

Protein Binding Dynamics and Research Implications (e.g., albumin interaction)

(R)-Tropicamide, as with the racemic mixture, is known to bind to plasma proteins, with albumin being a significant binding partner drugbank.com. The extent of protein binding for the racemic mixture has been reported to be 45% wikipedia.org. The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic properties, as it is generally the unbound fraction of the drug that is pharmacologically active and available for distribution and elimination mdpi.com.

The table below summarizes the known protein binding information for racemic tropicamide.

| Compound | Protein Binding (%) | Primary Binding Protein |

| Tropicamide (racemic) | 45 | Albumin |

Note: Data specific to (R)-Tropicamide is not available.

Preclinical Pharmacokinetic Profiling of (R)-Tropicamide in Animal Models

Preclinical studies in animal models provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For tropicamide, pharmacokinetic data has been generated in rabbits and rats, primarily for the racemic mixture.

A study in New Zealand white rabbits investigated the ocular distribution of tropicamide after topical instillation. The highest concentrations were found in the aqueous humor and iris-ciliary body, which are the target tissues for its mydriatic and cycloplegic effects. Systemic absorption was minimal, with low concentrations detected in the blood arvojournals.org.

The table below presents the peak concentration (Cmax) of tropicamide in various tissues of rabbits after topical administration.

| Tissue | Cmax (ng/mL or ng/g) |

| Aqueous Humor | 29430 |

| Iris-Ciliary Body | Data not specified |

| Cornea | Data not specified |

| Blood | 28.9 |

Source: Adapted from a PK-PD study of tropicamide and phenylephrine (B352888) in rabbits arvojournals.org.

In rats, studies have focused more on the pharmacodynamic effects, such as the time course of mydriasis. One study reported that the duration of mydriasis after systemic administration was shorter in young rats compared to adult rats, suggesting age-dependent differences in pharmacokinetics or pharmacodynamics nih.gov.

A study in humans following ocular administration of 0.5% tropicamide solution found that the drug was rapidly absorbed systemically, with a mean peak plasma concentration of 2.8 ± 1.7 ng/mL occurring at five minutes post-instillation. The plasma half-life of racemic tropicamide is reported to be approximately 30 minutes drugbank.comnih.gov. This short half-life indicates rapid elimination from the systemic circulation.

The following table summarizes key pharmacokinetic parameters of racemic tropicamide from a human study.

| Parameter | Value |

| Peak Plasma Concentration (Cmax) | 2.8 ± 1.7 ng/mL |

| Time to Peak Concentration (Tmax) | 5 minutes |

| Plasma Half-life (t1/2) | 30 minutes |

Source: Systemic absorption and anticholinergic activity of topically applied tropicamide nih.gov and DrugBank drugbank.com.

While these studies provide a general overview of the pharmacokinetics of racemic tropicamide, a comprehensive preclinical pharmacokinetic profile specifically for (R)-Tropicamide, including parameters such as clearance, volume of distribution, and bioavailability in various animal models, is not well-documented in the available literature.

Future Directions and Emerging Research Avenues for R Tropicamide

Exploration of Novel Therapeutic Applications Beyond Ocular Modulations for Tropicamide (B1683271)

While tropicamide is a staple in ophthalmic practice for inducing mydriasis and cycloplegia, its mechanism as a muscarinic acetylcholine (B1216132) receptor antagonist opens doors to a variety of non-ocular therapeutic applications. wikipedia.orgnih.gov Research is increasingly focused on harnessing its anticholinergic properties to address conditions in neurology and other fields.

One promising area is in the management of neurological disorders characterized by cholinergic system imbalances. nih.gov For instance, studies have investigated tropicamide's potential in treating parkinsonian tremor. Research using a rodent model of Parkinson's disease found that tropicamide could suppress tremulous jaw movements, a model for parkinsonian tremor. nih.govresearchgate.net These studies suggest that tropicamide's antagonist activity at M4 muscarinic receptors in the neostriatum could be beneficial. nih.govresearchgate.net Furthermore, a randomized pilot study explored the use of orally administered tropicamide film to reduce sialorrhea (excessive salivation) in patients with neurodegenerative diseases, showing a significant decrease in both perceived symptoms and measured saliva volume. nih.gov

The potential of tropicamide extends to other neurological conditions as well. It has been studied for its effects in models of Fragile X syndrome, where it has shown to improve perseverative behavior and learning and memory, as well as reduce seizure occurrence. medchemexpress.com The blockade of M3 and M4 receptors, in particular, has been linked to the disruption of prepulse inhibition, a measure of sensorimotor information processing that is deficient in some psychiatric and neurological disorders. nih.gov These findings underscore a significant shift in the therapeutic landscape for tropicamide, moving beyond the eye and into complex neurological pathways.

Development of Highly Subtype-Selective Muscarinic Agents Based on Tropicamide Scaffolds

The human body has five distinct muscarinic acetylcholine receptor subtypes (M1-M5), each with a unique tissue distribution and physiological role. sigmaaldrich.com While tropicamide is known as a muscarinic antagonist, its selectivity across these subtypes is a subject of ongoing research and a critical factor for developing new drugs with fewer side effects. wikipedia.orgresearchgate.net Some research has identified tropicamide as having moderate selectivity for the M4 receptor subtype. nih.govresearchgate.netmedchemexpress.com This M4 selectivity is of particular interest for treating conditions like Parkinson's disease, as M4 receptors are prevalent in the striatum, a key brain region for motor control. researchgate.netsigmaaldrich.com